FGFR1 inhibitor 7

Kinase Inhibition Biochemical Assay FGFR1 Tyrosine Kinase

Researchers require FGFR1 inhibitors with validated selectivity and cellular activity to ensure experimental reproducibility. FGFR1 inhibitor 7 (Compound 5) is a naphthoquinone-chalcone hybrid that delivers a verified biochemical profile: • FGFR1 inhibition IC50 = 0.33 nM; >37-fold potency advantage over AZD4547 • Cytotoxic activity in MOLT-3 cells: IC50 = 2.1 µM for hematological malignancy models • Well-characterized binding mode (Val492, Lys514, Ile545, Val561, Ala640, Asp641) and MD data (RMSD ~2.5 Å) • Ideal for high-throughput screening, ADP-Glo assays, and SAR campaigns

Molecular Formula C25H16ClNO4
Molecular Weight 429.8 g/mol
Cat. No. B12396149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor 7
Molecular FormulaC25H16ClNO4
Molecular Weight429.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O
InChIInChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+
InChIKeyFYPVVCKYZMVQBR-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR1 Inhibitor 7 Overview


FGFR1 inhibitor 7 (also designated as compound 5) is a naphthoquinone–chalcone hybrid derivative that functions as a selective, ATP-competitive inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase [1]. It was identified through a scaffold-hopping and molecular hybridization strategy, designed to occupy the ATP-binding pocket of the FGFR1 kinase domain with a binding mode similar to that of the reference inhibitor AZD4547 [1]. Biochemical assays demonstrate potent FGFR1 inhibition with an IC50 value of 0.33 nM, placing it among the most active FGFR1 inhibitors in its structural class [1].

Selective FGFR1 kinase inhibition study fit (ATP-competitive)
Naphthoquinone–chalcone scaffold for kinase binding studies
Supports low-concentration target engagement workflows

FGFR1 Inhibitor 7 Uniqueness


Despite sharing a common target, FGFR inhibitors exhibit profound differences in potency, isoform selectivity, and cellular activity that preclude simple interchange. FGFR1 inhibitor 7 demonstrates a unique profile arising from its naphthoquinone–chalcone scaffold, which yields an FGFR1 IC50 of 0.33 nM—a value substantially lower than many clinically used FGFR inhibitors [1]. Moreover, its broad-spectrum cytotoxicity across multiple cancer cell lines, including a notable IC50 of 2.1 µM against MOLT-3 cells, is not a generic feature of all FGFR1 inhibitors . Substituting FGFR1 inhibitor 7 with a pan-FGFR inhibitor (e.g., erdafitinib or pemigatinib) or an alternative FGFR1-selective tool compound (e.g., PD173074) will result in altered potency, distinct off-target profiles, and divergent cellular responses, which can critically confound experimental reproducibility and therapeutic target validation . The quantitative evidence below details exactly where FGFR1 inhibitor 7 provides verifiable differentiation.

Pan-FGFR inhibitors may shift isoform selectivity and downstream signaling profiles.
Alternative chemotypes (e.g., PD173074) exhibit distinct kinase selectivity that may confound target validation.
Direct substitution without cellular model validation may not reproduce reported endpoint responses.

Quantitative Evidence for FGFR1 Inhibitor 7


Biochemical Potency vs. AZD4547

In a direct head-to-head comparison performed in the same ADP-Glo kinase assay, FGFR1 inhibitor 7 (compound 5) exhibits an IC50 of 0.33 ± 0.01 nM, which is approximately 37-fold more potent than the reference inhibitor AZD4547 (IC50 = 12.17 ± 1.35 nM) [1]. This potency differential is substantial and was observed under identical experimental conditions, eliminating inter-laboratory variability.

Potency vs. AZD4547
Head-to-head
IC50 0.33 nM (Inhibitor 7) vs. 12.17 nM (AZD4547)
Reported potency differential in matched ADP-Glo kinase assay.
Recombinant human FGFR1; identical conditions.
Kinase Inhibition Biochemical Assay FGFR1 Tyrosine Kinase

Potency vs. Clinical FGFR Inhibitors

While not tested in the same assay, cross-study comparison of biochemical IC50 values reveals that FGFR1 inhibitor 7 (0.33 nM) is more potent than the FDA-approved FGFR inhibitors erdafitinib (IC50 = 1.2 nM), pemigatinib (IC50 = 0.4 nM), and infigratinib (IC50 = 0.9–1.1 nM) [1]. It also demonstrates a >75-fold potency advantage over the widely used tool compound PD173074 (IC50 = 21.5–25 nM) . These comparisons are based on independent biochemical assays; therefore, the observed potency differences should be interpreted as indicative of a consistent trend rather than absolute quantitative differences.

Cross-study Potency
Cross-study comparable
0.33 nM (Inhibitor 7) — erdafitinib: 1.2 nM, pemigatinib: 0.4 nM, PD173074: >21.5 nM
Indicative potency trend across independent biochemical kinase assays.
Assay methods differ; values are not directly interchangeable.
Kinase Profiling Comparative Pharmacology FGFR1

Cellular Activity in MOLT-3 Leukemia Cells

FGFR1 inhibitor 7 demonstrates a broad-spectrum cytotoxic effect against human cancer cell lines, with a specific IC50 of 2.1 µM for the inhibition of MOLT-3 (acute lymphoblastic leukemia) cell proliferation . This cellular activity complements its potent biochemical inhibition of FGFR1 and provides a functional endpoint for target engagement in a disease-relevant cellular context. While direct cellular comparison data against other FGFR1 inhibitors in the same assay are not available, this quantitative cytotoxicity value serves as a critical baseline for selecting FGFR1 inhibitor 7 for cell-based studies in FGFR1-dependent cancer models.

MOLT-3 Antiproliferative
Data to verify
2.1 µM
Reported cell-model endpoint context; direct comparator data absent.
MOLT-3 acute lymphoblastic leukemia cell line.
Cytotoxicity Cancer Cell Lines MOLT-3

ATP-Binding Pocket Interaction Profile

Molecular docking and molecular dynamics simulations reveal that FGFR1 inhibitor 7 (compound 5) engages the same key amino acid residues within the FGFR1 ATP-binding pocket as the reference inhibitor AZD4547, namely Val492, Lys514, Ile545, Val561, Ala640, and Asp641 [1]. This shared binding mode, characterized by stable RMSD values of ~2.5 Å for the compound 7/FGFR1 complex over simulation time, confirms a conserved mechanism of action while the distinct naphthoquinone–chalcone scaffold confers a >10-fold improvement in binding affinity compared to AZD4547 in the same biochemical assay [1].

Binding Mode Analysis
Head-to-head
Shared interaction residues with AZD4547; RMSD ~2.5 Å
Conserved ATP-pocket binding pose with distinct naphthoquinone–chalcone scaffold.
Molecular docking and MD simulations (PDB: 7WCL).
Molecular Modeling Kinase Inhibitor Design FGFR1 Structure

Applications of FGFR1 Inhibitor 7


Biochemical Kinase Profiling

FGFR1 inhibitor 7 (IC50 = 0.33 nM) is ideally suited for biochemical kinase assays requiring maximal FGFR1 inhibition at low compound concentrations. Its >37-fold potency advantage over the reference inhibitor AZD4547 in a direct head-to-head assay [1] makes it a preferred choice for high-throughput screening, ADP-Glo kinase activity assays, and primary target engagement studies where minimizing compound usage and maximizing signal-to-noise ratio are critical.

Cellular Target Engagement Studies

The demonstrated cytotoxic activity of FGFR1 inhibitor 7 against the MOLT-3 acute lymphoblastic leukemia cell line (IC50 = 2.1 µM) positions this compound as a valuable tool for cell-based studies aimed at validating FGFR1 dependency in hematological malignancies. Researchers can employ FGFR1 inhibitor 7 to assess downstream signaling modulation (e.g., p-FGFR1, p-ERK) and cell viability in FGFR1-altered cancer cell lines, providing a functional readout that complements genetic knockdown approaches.

Molecular Modeling & SAR Studies

The well-characterized binding mode of FGFR1 inhibitor 7 to the FGFR1 ATP-binding pocket, involving interactions with residues Val492, Lys514, Ile545, Val561, Ala640, and Asp641 [1], makes it an excellent reference ligand for computational chemistry and SAR campaigns. Its naphthoquinone–chalcone scaffold offers a distinct chemotype for exploring novel FGFR1 inhibitor designs, and the available molecular dynamics data (RMSD ~2.5 Å) provide a robust foundation for in silico screening and lead optimization efforts [1].

Benchmarking Novel FGFR1 Inhibitors

Given its well-defined biochemical potency (0.33 nM) and cellular activity profile [1], FGFR1 inhibitor 7 serves as a potent reference standard for benchmarking newly developed FGFR1 inhibitors. Its activity surpasses that of many clinically advanced FGFR inhibitors in cross-study comparisons , establishing a high-performance baseline for assessing the relative efficacy of novel compounds in both biochemical and cellular assays.

Application
Selection Property
Validation Focus
FGFR1 Kinase Activity Assays
ATP-competitive inhibition profile
Low-concentration target engagement endpoints
FGFR1-dependent Cancer Cell Models
Cell-model endpoint review
Antiproliferative and phospho-signaling readouts
Computational Ligand Design
Validated binding mode
Docking reproducibility and scaffold exploration
Comparative Kinase Inhibitor Profiling
Reported potency context
Assay-specific comparative endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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